molecular formula C15H20N2O3 B2863253 N-[2-(3-Methoxy-2,4-dimethylanilino)-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2200300-43-0

N-[2-(3-Methoxy-2,4-dimethylanilino)-2-oxoethyl]-N-methylprop-2-enamide

Cat. No. B2863253
CAS RN: 2200300-43-0
M. Wt: 276.336
InChI Key: CWPWSESELLINPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(3-Methoxy-2,4-dimethylanilino)-2-oxoethyl]-N-methylprop-2-enamide” is an organic compound containing an amide group (-CONH2), a methoxy group (-OCH3), and a dimethylaniline group (C6H3(CH3)2NH). These functional groups suggest that the compound could have interesting chemical properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable amine (possibly a dimethylaniline derivative) with a corresponding acid or acid derivative (like an acyl chloride or anhydride). The exact synthetic route would depend on the specific starting materials and reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a complex arrangement of rings and chains. The presence of the methoxy and dimethylaniline groups suggests possible sites of aromaticity, which could have significant effects on the compound’s chemical behavior .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the amide, methoxy, and dimethylaniline groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions, while the methoxy group could potentially participate in ether cleavage reactions .


Physical And Chemical Properties Analysis

Predicting the physical and chemical properties of a complex organic compound like this one can be challenging without experimental data. Factors such as polarity, molecular size, and functional groups all play a role in determining properties like solubility, melting point, boiling point, and reactivity .

Mechanism of Action

Without specific context (such as the compound’s use in a pharmaceutical or material science application), it’s difficult to predict the exact mechanism of action. The compound’s behavior would be influenced by its molecular structure and the environment in which it’s used .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide an accurate safety profile .

properties

IUPAC Name

N-[2-(3-methoxy-2,4-dimethylanilino)-2-oxoethyl]-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-6-14(19)17(4)9-13(18)16-12-8-7-10(2)15(20-5)11(12)3/h6-8H,1,9H2,2-5H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPWSESELLINPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)NC(=O)CN(C)C(=O)C=C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.